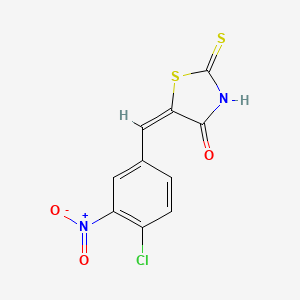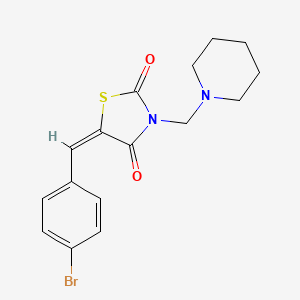
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BBPT is a heterocyclic compound that contains a thiazolidinedione ring, a piperidine ring, and a bromobenzylidene moiety.
Wirkmechanismus
The mechanism of action of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by modulating various signaling pathways. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and glucose metabolism. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit NF-κB signaling, which is involved in inflammation and immune response. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to inhibit the protease activity of HIV-1 and HCV.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to regulate glucose metabolism by improving insulin sensitivity and glucose uptake. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to inhibit viral replication by inhibiting the protease activity of HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit potent pharmacological effects at relatively low concentrations. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to have low toxicity in animal models. However, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Moreover, the mechanism of action of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. First, more studies are needed to elucidate the mechanism of action of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. Second, the pharmacokinetics and pharmacodynamics of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione need to be studied to determine its efficacy and safety in vivo. Third, the potential therapeutic applications of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in various diseases need to be explored further. Fourth, the structure-activity relationship of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione needs to be studied to design more potent and selective derivatives. Finally, the use of 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in combination with other drugs needs to be investigated to improve its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to improve insulin sensitivity and glucose uptake in diabetic animal models. 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Moreover, 5-(4-bromobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been reported to exhibit antiviral activity against HIV-1 and HCV.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYCKLKGUBJUIG-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3743733.png)
![diethyl 5-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3743739.png)
![4,4'-[(3-phenoxyphenyl)methylene]dimorpholine](/img/structure/B3743743.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B3743750.png)
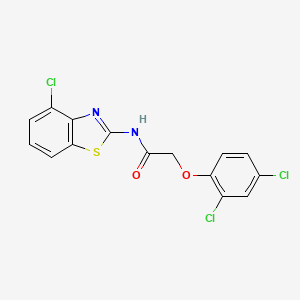
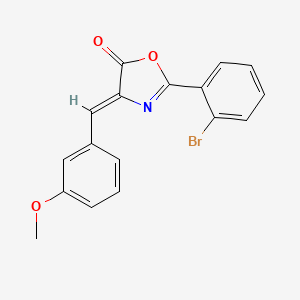
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743774.png)

![2-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3743783.png)
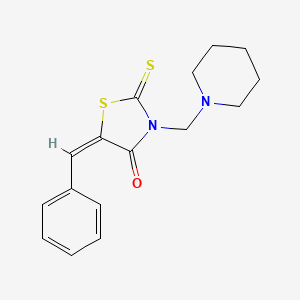
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743795.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B3743801.png)
